molecular formula C11H20O B1630823 4-Pentylcyclohexanone CAS No. 61203-83-6

4-Pentylcyclohexanone

Cat. No. B1630823
CAS RN: 61203-83-6
M. Wt: 168.28 g/mol
InChI Key: UKLNPJDLSPMJMQ-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanone is a chemical compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da .


Molecular Structure Analysis

The molecular structure of 4-Pentylcyclohexanone consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure information is not available in the retrieved resources.

Scientific Research Applications

Biological Biotransformation

4-Pentylcyclohexanone, specifically its variant 4-tert-Pentylcyclohexanone, has been investigated for biological biotransformation. Research conducted by Okamura, Miyazawa, and Kameoka (1999) explored the transformation of 4-tert-Pentylcyclohexanone into trans-4-tert-Pentylcyclohexanol using anthracnose fungi, highlighting its potential in biologically-driven chemical modifications (Okamura, Miyazawa, & Kameoka, 1999).

Industrial Synthesis and Catalysis

The compound has also been a subject of study in industrial synthesis and catalysis. Wei Ming-wang (2007) researched the synthesis of 4-(4′-trans-n-pentyicyclohexyl)cyclohexanone, demonstrating its preparation and exploring optimal reaction conditions for industrial applications (Wei Ming-wang, 2007).

Liquid Crystal Research

Studies related to liquid crystals have also incorporated 4-Pentylcyclohexanone derivatives. Shabatina et al. (1996) investigated the molecular association of liquid-crystalline derivatives in thin films, providing insights into the thermodynamic parameters and factors affecting dimer stability in nematic mesophases (Shabatina et al., 1996).

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, the compound has shown relevance. For instance, Lee et al. (2006) delved into the production of micro- or nanofibers using isotactic poly(4-methyl-1-pentene), a related polymer, with 4-Pentylcyclohexanone as part of the solvent systems studied. This research contributes to expanding the application range of such polymers in medical and industrial fields (Lee et al., 2006).

Pharmaceutical Intermediate Synthesis

The compound's derivatives have been used as precursors in pharmaceutical intermediate synthesis. Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceuticals, demonstrating a process involving 4-Pentylcyclohexanone related compounds (Li Jia-jun, 2012).

properties

IUPAC Name

4-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNPJDLSPMJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340612
Record name 4-Pentylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylcyclohexanone

CAS RN

61203-83-6
Record name 4-Pentylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-83-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylcyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentylcyclohexanone
Source EPA DSSTox
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Record name 4-pentylcyclohexanone
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Record name 4-Pentylcyclohexanon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Sato, S Nagano, T Seki - scholar.archive.org
… 2-Bromo-4-pentylcyclohexanone (4.94 g, 20 mmol) was dissolved in toluene (30 mL), In a … was added dropwise into the 2-bromo-4-pentylcyclohexanone solution. After stirred for 30 min, …
Number of citations: 0 scholar.archive.org
W Schmidt, F Vögtle, E Poetsch - Liebigs Annalen, 1995 - Wiley Online Library
… five-step sequence starting from 4-pentylcyclohexanone (l)[3bl in 23% overall yield (… dicyano imide 2, which was obtained from 4-pentylcyclohexanone (1) and two equivalents of ethyl …
VV Mezhnev, RC Geivandov - Russian Chemical Bulletin, 2011 - Springer
… Formylation of 4 pentylcyclohexanone (2) with a mix ture of phosphorus oxychloride and … 4 Pentylcyclohexanone (2) was synthesized according the known procedure.Bp 95—98 C (…
Number of citations: 2 link.springer.com
A Perumal, MS AlSalhi, S Kanakarajan… - Saudi Journal of …, 2021 - Elsevier
The current investigation was taken to screen the phytoconstituents present in fruit endocarp various extracts of Nephelium lappaceum commonly called as Rambutan fruit and its …
Number of citations: 22 www.sciencedirect.com
D Wan, X Gu, J Li, M Hu, Z Che, Q Guo, L Mo, J Li… - Liquid …, 2021 - Taylor & Francis
… Compound 1b was prepared in a same manner with compound 1a by employing 4-pentylcyclohexanone (33.66 g, 200 mmol) as reagent. Also, light yellow liquid was obtained as a …
Number of citations: 4 www.tandfonline.com
Y Liao, Y Peng, H Qi, GJ Deng, H Gong… - Chemical …, 2015 - pubs.rsc.org
… When 4-pentylcyclohexanone (2e) was employed, the desired product 3e was obtained in 87% yield (entry 6). The presence of a phenyl substituent at the 4-position did not significantly …
Number of citations: 92 pubs.rsc.org
X Cao, X Cheng, Y Bai, S Liu, GJ Deng - Green Chemistry, 2014 - pubs.rsc.org
… When 4-methylcyclohexanone (2b) and 4-pentylcyclohexanone (2e) reacted with benzamide, the corresponding products 3b and 3e were obtained in 73% and 74% yields, respectively…
Number of citations: 57 pubs.rsc.org
M Hird, KJ Toyne, AJ Slaney… - Journal of Materials …, 1995 - pubs.rsc.org
… 2,3-Difluorobenzene was lithiated and quenched with 4-pentylcyclohexanone 13, dehydration of the resulting benzylic alcohol gave alkene 14. Hydroboration and subsequent …
Number of citations: 37 pubs.rsc.org
M Sato, S Nagano, T Seki - Chemical communications, 2009 - pubs.rsc.org
A new photoresponsive calamitic liquid crystal molecule possessing (1-cyclohexenyl)phenyldiazene as a close analogue of azobenzene was synthesized and a comparative study with …
Number of citations: 14 pubs.rsc.org
RJ Mandle, JW Goodby - Liquid Crystals, 2019 - Taylor & Francis
… Bezborodov reported a synthesis in 8 steps from 4-pentylcyclohexanone [Citation37], this is essentially the same route as employed by Dabrowski et al. who report a route of only 4 …
Number of citations: 1 www.tandfonline.com

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